Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt
Description
Its IUPAC name is sodium 5-chloro-2-hydroxy-3-[(2-hydroxy-1-naphthyl)diazenyl]benzenesulfonate, and it is synonymously referred to as Magneson XC . This compound belongs to the class of monoazo pigments and dyes, commonly used in industrial applications such as colorants for plastics, textiles, and inks.
Properties
IUPAC Name |
sodium;5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S.Na/c1-2-11-9-15(17(10-14(11)19)26(23,24)25)20-21-18-13-6-4-3-5-12(13)7-8-16(18)22;/h3-10,22H,2H2,1H3,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIFGBJXYYEESZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069875 | |
| Record name | Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63467-26-5 | |
| Record name | C.i. pigment Orange 46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-chloro-4-ethyl-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.376 | |
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| Record name | PIGMENT ORANGE 46 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48J196026J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt (CAS Number: 63467-26-5) is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₄ClN₂NaO₃S
- Molecular Weight : 396.81 g/mol
- LogP : 12.32 (indicating high lipophilicity) .
The biological activity of benzenesulfonic acid derivatives often involves their interaction with various biological targets, including enzymes and receptors. Research indicates that similar compounds can act as inhibitors or modulators of enzymatic activity, particularly in cardiovascular systems.
Cardiovascular Effects
A study on related sulfonamide compounds demonstrated their effects on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain sulfonamide derivatives could significantly decrease perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular conditions .
Biological Activity Data
| Compound | Dose (nM) | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL/min) |
|---|---|---|---|
| Control | - | 80 | 0.15 |
| Benzenesulfonamide | 0.001 | 70 | 0.10 |
| Compound A | 0.001 | 68 | 0.09 |
| Compound B | 0.001 | 72 | 0.12 |
Table 1: Effects of benzenesulfonamide and derivatives on perfusion pressure and coronary resistance .
Study on Sulfonamide Derivatives
In a comparative study, the biological activities of various benzenesulfonamide derivatives were evaluated for their impact on coronary resistance and perfusion pressure. The study found that the derivative with the structure similar to benzenesulfonic acid exhibited significant reductions in both parameters compared to control groups, indicating its potential as a therapeutic agent in cardiovascular diseases .
Docking Studies
Theoretical docking studies have shown that some benzenesulfonamide derivatives can interact with calcium channels, which are critical in regulating vascular tone and cardiac function. These interactions suggest that such compounds may serve as calcium channel blockers, providing a mechanism for their observed biological effects .
Scientific Research Applications
Dye Manufacturing
One of the primary applications of benzenesulfonic acid derivatives is in the production of dyes. This compound acts as an intermediate in synthesizing azo dyes, which are known for their vibrant colors and wide applicability in textiles and inks.
Case Study: Textile Dyeing
In textile dyeing processes, the compound can be used to produce various shades on cotton and synthetic fibers. Its effectiveness in achieving deep, rich colors has made it a staple in the dyeing industry.
Pigment Production
Benzenesulfonic acid derivatives are also used to create pigments for plastics, paints, and coatings. The stability and colorfastness of these pigments make them suitable for outdoor applications where UV resistance is crucial.
Case Study: Pigment Stability Testing
Research has shown that pigments derived from benzenesulfonic acid exhibit superior stability under UV exposure compared to traditional organic pigments. This property is essential for applications in exterior paints where longevity is desired.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various chemical reactions and tests. It can be utilized in the synthesis of other chemicals or as a standard in chromatographic methods.
Case Study: Chromatographic Applications
Studies have demonstrated that benzenesulfonic acid can be effectively used as a derivatizing agent for amines in high-performance liquid chromatography (HPLC), improving detection sensitivity.
Pharmaceuticals
While not primarily known for pharmaceutical applications, derivatives of benzenesulfonic acid have been explored for use in drug formulations due to their solubilizing properties.
Case Study: Solubilization Studies
Research indicates that incorporating benzenesulfonic acid derivatives into formulations can enhance the solubility of poorly soluble drugs, potentially improving bioavailability.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Dye Manufacturing | Azo dye synthesis | Vibrant colors, effective on various fibers |
| Pigment Production | Colorants for plastics/paints | UV stability, colorfastness |
| Analytical Chemistry | HPLC reagent | Improved sensitivity for amine detection |
| Pharmaceuticals | Drug formulation aid | Enhanced solubility for better bioavailability |
Comparison with Similar Compounds
Substituent Variations: Ethyl vs. Methyl Groups
- Pigment Red 53:1 (C.I. 15585:1) (CAS 5160-02-1): Structure: Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, barium salt (2:1) . Key Difference: Methyl group at position 4 instead of ethyl, and barium as the counterion. Impact: The ethyl group in the target compound likely enhances lipophilicity compared to the methyl analog, affecting solubility and binding affinity in hydrophobic matrices (e.g., plastics). Barium salts are less water-soluble than sodium salts, making Pigment Red 53:1 more suitable for pigment applications requiring stability in non-polar media .
Counterion Variations: Sodium vs. Barium
- Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1) (CAS 67801-01-8): Key Difference: Barium replaces sodium as the counterion. Impact: Barium salts generally exhibit higher thermal stability and lower water solubility, making them preferred for high-temperature industrial processes. However, barium is classified as a "non-essential metal" with environmental restrictions (e.g., 0.1% concentration limit in products) .
Azo-Linked Substituents and Color Properties
- Acid Red 97 (CAS 10169-02-5):
- Structure: [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt .
- Key Difference: Biphenyl core with dual azo groups and disulfonate groups.
- Impact: The biphenyl structure broadens the conjugation system, shifting absorption spectra to longer wavelengths (red hue). The target compound’s single azo group and ethyl substituent likely produce a narrower absorbance band, favoring orange-red tones .
Regulatory and Toxicity Profile
Toxicity Data
Regulatory Status
- Sodium salts (e.g., Magneson XC) are subject to food additive specifications under FAO/WHO guidelines, requiring HPLC analysis for purity (Column: C18, UV detection at 235–254 nm) .
- Barium salts face stricter regulations under the Canadian Environmental Protection Act (CEPA) due to metal toxicity .
Comparative Data Table
Preparation Methods
Starting Materials and Key Precursors
Sulfonation and Hydroxylation
- The 5-chloro-2-hydroxy-4-ethylbenzenesulfonic acid is prepared by sulfonation of the aromatic ring followed by hydroxylation at the ortho position relative to the sulfonic acid group.
- The process typically involves controlled sulfonation with sulfuric acid under elevated temperatures (70–120 °C), often between 100–115 °C for optimal yields.
- The sulfonic acid group is introduced in the para position relative to the ethyl substituent, and the hydroxyl group is introduced ortho to the sulfonic acid.
Diazotization of Amino Derivatives
- The 5-chloro-2-amino-4-ethylbenzenesulfonic acid undergoes diazotization in aqueous mineral acids (sulfuric or hydrochloric acid) using alkali metal nitrites (commonly sodium nitrite) as the diazotizing agent.
- Typical conditions include temperatures from -5 °C to 25 °C and reaction times from one to several hours.
- Excess nitrite is destroyed post-reaction by sulfamic acid to prevent side reactions.
Formation of the Azo Compound
Diazotization and Coupling
- The diazonium salt formed from the diazotization step is introduced into hot aqueous sulfuric acid (approximately 64–66% strength) at about 110 °C.
- This step, known as "phenol cooking," facilitates the azo coupling reaction where the diazonium compound reacts with 2-hydroxy-1-naphthalenyl moieties to form the azo linkage.
- The reaction mixture is stirred for about one hour at elevated temperature and then cooled to below 20 °C to precipitate the product.
Isolation of the Sodium Salt
- The sodium salt of the azo compound is isolated by filtration after cooling.
- Salting out with saturated sodium chloride or sodium sulfate solutions may be employed to improve yield and purity.
- Washing with dilute sodium sulfate solution helps remove inorganic salts and impurities.
Summary of Key Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Duration | Notes |
|---|---|---|---|---|
| Sulfonation and Hydroxylation | Sulfuric acid (30–80%) | 70–120 (100–115) | 1–several hours | Formation of 5-chloro-2-hydroxy-4-ethylbenzenesulfonic acid |
| Diazotization | Sodium nitrite in aqueous H2SO4 or HCl | -5 to 25 | 1–several hours | Excess nitrite destroyed by sulfamic acid |
| Azo Coupling ("Phenol Cooking") | Hot aqueous sulfuric acid (64–66%) | ~110 | ~1 hour | Followed by cooling to ~15 °C for product isolation |
| Isolation | Filtration, salting out with NaCl or Na2SO4 | <20 | - | Washing with dilute sodium sulfate solution |
Research Findings and Industrial Relevance
- The process described is an improvement over prior art, optimizing yields and purity of 5-chloro-2-hydroxy-4-alkylbenzenesulfonic acids, which are crucial intermediates for azo dye synthesis.
- The diazotization and azo coupling steps are standard in azo dye chemistry but require precise control of acid concentration, temperature, and reaction times to avoid decomposition or side reactions.
- The sodium salt form enhances water solubility and stability, facilitating its use in dye formulations.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains:
- A benzenesulfonic acid backbone (providing acidity and solubility via the sulfonate group).
- A chloro substituent at position 5 and an ethyl group at position 4 (steric and electronic effects).
- A hydroxy-naphthylazo group at position 2 (responsible for chromophoric properties and redox activity).
Methodological Insight : Use FT-IR to identify sulfonate (-SO₃⁻) and azo (-N=N-) groups, and NMR to confirm substitution patterns . Computational modeling (e.g., DFT) can predict electronic effects of substituents on reactivity .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis Steps :
Diazotization : React 2-hydroxy-1-naphthylamine with nitrous acid to form a diazonium salt.
Coupling : Attach the diazonium salt to 5-chloro-4-ethylbenzenesulfonic acid under alkaline conditions.
Salt Formation : Neutralize with sodium hydroxide to yield the monosodium salt.
Q. Key Parameters :
- Control pH (8–10) during coupling to prevent premature azo bond cleavage.
- Use HPLC or TLC to monitor intermediates and minimize byproducts (e.g., disazo compounds) .
Q. What analytical techniques are most effective for characterizing this compound?
Q. How does the sulfonate group enhance solubility, and what are its limitations?
The sulfonate group (-SO₃⁻) increases hydrophilicity via ion-dipole interactions. However, solubility decreases in high-ionic-strength solutions (e.g., biological buffers) due to charge screening. Mitigation : Use co-solvents (e.g., DMSO) or derivatize with polyethylene glycol (PEG) for stable aqueous solutions .
Advanced Research Questions
Q. How do metal ions interact with this compound, and how can these interactions be exploited in catalysis?
The azo and sulfonate groups chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance catalytic activity in oxidation reactions. Experimental Design :
- Use cyclic voltammetry to study redox behavior.
- Compare catalytic efficiency in Fenton-like reactions (e.g., degradation of organic pollutants) with/without metal coordination .
Q. What are the degradation pathways of this compound under UV exposure, and how can stability be improved?
Degradation Mechanisms :
- Azo Bond Cleavage : UV light breaks -N=N- bonds, generating aryl amines.
- Sulfonate Oxidation : Forms sulfate radicals under UV/H₂O₂ conditions.
Q. Stabilization Strategies :
- Add UV absorbers (e.g., TiO₂ nanoparticles).
- Encapsulate in micelles (e.g., CTAB) to limit photodegradation .
Q. How can researchers resolve contradictions in reported solubility data?
Contradictions arise from:
- pH-Dependent Solubility : Protonation of the sulfonate group at low pH reduces solubility.
- Counterion Effects : Sodium vs. calcium salts (e.g., ) exhibit differing solubility profiles.
Resolution : Conduct solubility studies across pH 2–12 using a shake-flask method with HPLC quantification .
Q. What is the mechanism behind its potential biological activity, and how can this be validated?
The azo group may intercalate DNA or inhibit enzymes (e.g., tyrosine kinases). Validation Workflow :
In Silico Docking : Screen against target proteins (e.g., PDB: 1T46).
In Vitro Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) and compare to controls .
Q. How does this compound compare structurally and functionally to its analogs?
Q. What environmental risks are associated with this compound, and how can its ecotoxicity be assessed?
Risks : Persistent azo degradation products (e.g., chloroanilines) may bioaccumulate. Assessment :
- Daphnia magna Acute Toxicity Test : Measure LC₅₀.
- Soil Microcosm Studies : Track degradation half-life under aerobic/anaerobic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
